molecular formula C14H17F2N B12240542 2-[(3,4-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole

2-[(3,4-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole

Cat. No.: B12240542
M. Wt: 237.29 g/mol
InChI Key: NLEHGEZEQHHCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds It features a cyclopentane ring fused to a pyrrole ring, with a 3,4-difluorophenylmethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields .

Industrial Production Methods

For industrial-scale production, the process efficiency and yield are crucial. One approach involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring. This method is highly tolerant of various functional groups and can be scaled up for mass production .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

2-[(3,4-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-[(3,4-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. It belongs to the class of phenylpyrrolines, which are known to interact with various proteins and enzymes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole is unique due to its specific structural features, such as the presence of the 3,4-difluorophenylmethyl group and the fused cyclopentane-pyrrole ring system

Properties

Molecular Formula

C14H17F2N

Molecular Weight

237.29 g/mol

IUPAC Name

2-[(3,4-difluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole

InChI

InChI=1S/C14H17F2N/c15-13-5-4-10(6-14(13)16)7-17-8-11-2-1-3-12(11)9-17/h4-6,11-12H,1-3,7-9H2

InChI Key

NLEHGEZEQHHCQH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2C1)CC3=CC(=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.